molecular formula C9H12N2O2 B169009 6-Ethylaminonicotinic acid methyl ester CAS No. 177759-45-4

6-Ethylaminonicotinic acid methyl ester

Cat. No. B169009
M. Wt: 180.2 g/mol
InChI Key: MWRWWXCNTRUSJT-UHFFFAOYSA-N
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Description

6-Ethylaminonicotinic acid methyl ester is a chemical compound that is a methyl ester derivative of nicotinic acid . It has a molecular formula of C9H12N2O2. It is also known as Methyl 6-aminonicotinate and Methyl 6-aminopyridine-3-carboxylate .


Synthesis Analysis

The synthesis of 6-methyl-nicotinic-acid esters, which are structurally similar to 6-Ethylaminonicotinic acid methyl ester, involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . The esterification reaction, a common method for the formation of esters, involves the reaction of carboxylic acids and alcohols in the presence of a catalyst .


Chemical Reactions Analysis

The chemical reactions involving 6-Ethylaminonicotinic acid methyl ester can include oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation . The base-promoted direct amidation of unactivated esters is among the most useful reactions for amide bond formation in contemporary organic chemistry .


Physical And Chemical Properties Analysis

Esters, like 6-Ethylaminonicotinic acid methyl ester, have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Safety And Hazards

6-Ethylaminonicotinic acid methyl ester may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container in accordance with local/regional/national/international regulations .

Future Directions

The future directions for the research and application of 6-Ethylaminonicotinic acid methyl ester and similar compounds involve the green and sustainable production of various chemicals from fatty acid methyl esters . This includes exploring new practical applications of the amidation reaction and broadening the substrate scope .

properties

IUPAC Name

methyl 6-(ethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(6-11-8)9(12)13-2/h4-6H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRWWXCNTRUSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263960
Record name Methyl 6-(ethylamino)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylaminonicotinic acid methyl ester

CAS RN

177759-45-4
Record name Methyl 6-(ethylamino)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177759-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(ethylamino)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-(ethylamino)nicotinic acid (50 g, 0.3 mol) in methanol (500 ml) was treated with concentrated H2SO4 (30 mml). The reaction was heated at reflux for 18 hours. The reaction mixture was then evaporated, poured into ice water (1 L) and adjusted to pH 8 with solid sodium hydrogen carbonate (foaming). The aqueous mixture was extracted with ethyl acetate (3×300 ml) and the organic layers combined, dried (MgSO4) and evaporated to give methyl 6-(ethylamino)nicotinoate as an off-white solid (45.5 g, 84%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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